2-Chlorofluorene

Description

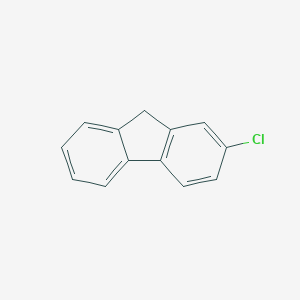

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCPAQNZCCWBDSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179889 | |

| Record name | Fluorene, 2-chloro- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2523-44-6 | |

| Record name | 2-Chloro-9H-fluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2523-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002523446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorofluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluorene, 2-chloro- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLOROFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/595GHW9NNV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Historical Synthesis of 2-Chlorofluorene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical synthesis of 2-Chlorofluorene, a key intermediate in the preparation of various organic compounds. While a singular "discovery" of this compound is not well-documented, its synthesis is rooted in classical aromatic chemistry. This document details the primary synthetic methodologies, including the Sandmeyer reaction and direct chlorination of fluorene, providing available experimental protocols and quantitative data. Furthermore, this guide explores the synthetic utility of this compound by illustrating its application in modern cross-coupling reactions, thereby highlighting its role as a versatile building block in organic synthesis.

Introduction

This compound (CAS No. 2523-44-6) is a halogenated derivative of fluorene, a polycyclic aromatic hydrocarbon. Its importance lies in its utility as a precursor for the synthesis of more complex molecules, particularly in the development of materials with specific electronic and photophysical properties, and as an intermediate in the synthesis of pharmacologically active compounds. This guide focuses on the foundational methods for the preparation of this compound, providing a historical context and practical synthetic details for researchers.

Historical Synthesis Methods

The preparation of this compound has historically relied on two principal synthetic strategies: the substitution of an amino group via the Sandmeyer reaction and the direct electrophilic chlorination of the fluorene core.

The Sandmeyer Reaction: From 2-Aminofluorene to this compound

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry for the conversion of aryl amines to aryl halides via a diazonium salt intermediate.[1][2] This method is a primary route for the synthesis of this compound, starting from 2-aminofluorene.

The overall transformation involves two key steps:

-

Diazotization: The conversion of the primary aromatic amine (2-aminofluorene) into a diazonium salt using nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction is performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

-

Sandmeyer Reaction: The subsequent displacement of the diazonium group with a chloride ion, catalyzed by copper(I) chloride (CuCl).

Experimental Protocol: Synthesis of an Aryl Chloride via the Sandmeyer Reaction (Adapted from a protocol for p-chlorotoluene)

This protocol for the synthesis of p-chlorotoluene from p-toluidine provides a detailed framework that can be adapted for the synthesis of this compound from 2-aminofluorene.

Part 1: Preparation of Copper(I) Chloride Solution

-

Dissolve 6.25 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and 1.63 g of sodium chloride (NaCl) in 20 mL of hot water in a 125-mL Erlenmeyer flask.

-

In a separate beaker, prepare a solution of 1.33 g of sodium bisulfite (NaHSO₃) and 0.88 g of sodium hydroxide (NaOH) in 10 mL of water.

-

Slowly add the sodium bisulfite solution to the hot copper(II) sulfate solution with swirling.

-

Cool the mixture in an ice bath. A white precipitate of copper(I) chloride (CuCl) will form.

-

Wash the precipitate by decantation with water and then dissolve it in 12.5 mL of concentrated hydrochloric acid.

Part 2: Diazotization of the Aromatic Amine

-

In a 250-mL Erlenmeyer flask, dissolve the aromatic amine (e.g., 2.68 g of p-toluidine) in 7.5 mL of concentrated hydrochloric acid and 7.5 mL of water.

-

Cool the solution to 0 °C in an ice-salt bath.

-

Slowly add a solution of 1.85 g of sodium nitrite (NaNO₂) in 5 mL of water, keeping the temperature below 5 °C.

Part 3: The Sandmeyer Reaction

-

Slowly and carefully add the cold diazonium salt solution to the prepared copper(I) chloride solution with stirring.

-

Allow the reaction mixture to warm to room temperature. Nitrogen gas will evolve.

-

Heat the mixture gently on a steam bath until the evolution of nitrogen ceases.

-

Separate the organic layer, wash it with sodium hydroxide solution and then with water, dry it over anhydrous calcium chloride, and purify by distillation or recrystallization.

Quantitative Data for Aryl Chloride Synthesis via Sandmeyer Reaction (Illustrative)

| Parameter | Value |

| Starting Material | p-Toluidine |

| Product | p-Chlorotoluene |

| Yield | ~50% (reported for similar reactions)[3] |

| Reaction Temperature | 0-5 °C (Diazotization), Room Temp to gentle heating (Sandmeyer) |

| Key Reagents | NaNO₂, HCl, CuSO₄, NaHSO₃, NaCl |

Direct Chlorination of Fluorene

Direct electrophilic chlorination of fluorene is another potential route to this compound. However, this method often suffers from a lack of selectivity, leading to a mixture of chlorinated products, including 2,7-dichlorofluorene and 9,9-dichlorofluorene.[3][4] The regioselectivity of the chlorination is highly dependent on the chlorinating agent and the reaction conditions.

Common chlorinating agents include chlorine gas, sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). The use of a Lewis acid catalyst, such as ferric chloride (FeCl₃), is often employed to enhance the electrophilicity of the chlorinating agent.

Experimental Protocol: Chlorination of Fluorene (General)

A general procedure for the chlorination of fluorene is described in a patent for the synthesis of 2,7-dichlorofluorene, which can be adapted to attempt the synthesis of this compound.

-

Dissolve fluorene in a suitable organic solvent (e.g., glacial acetic acid or a chlorinated hydrocarbon) at room temperature.[5]

-

Optionally, add a catalytic amount of a Lewis acid (e.g., FeCl₃).

-

Slowly add the chlorinating agent (e.g., sulfuryl chloride, 2 equivalents for dichlorination) dropwise over a period of 1-2 hours while maintaining the temperature between 20-35 °C.[5]

-

Stir the reaction mixture for an additional 1-3 hours at the same temperature.[5]

-

The product mixture is then worked up by removing the solvent and excess chlorinating agent, followed by purification, typically through recrystallization or chromatography, to isolate the desired chlorinated fluorene isomer.

Quantitative Data for Direct Chlorination of Fluorene (Illustrative)

| Parameter | Value |

| Starting Material | Fluorene |

| Product | Mixture of chlorinated fluorenes (e.g., 2,7-dichlorofluorene) |

| Yield | Varies significantly based on conditions and desired product |

| Reaction Temperature | 20-35 °C |

| Key Reagents | Fluorene, Chlorinating Agent (e.g., SO₂Cl₂), Solvent (e.g., Acetic Acid) |

Synthetic Utility and Logical Relationships of this compound

This compound, as an aryl chloride, is a valuable building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. While less reactive than the corresponding bromo or iodo derivatives, 2-chlorofluorenes can participate in these transformations, often with the use of specialized catalyst systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds between an organoboron compound (boronic acid or ester) and an organic halide.[6][7] this compound can be coupled with various aryl or vinyl boronic acids to synthesize 2-arylfluorene derivatives, which are of interest for their optical and electronic properties.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[8][9] This reaction allows for the introduction of an alkynyl moiety at the 2-position of the fluorene core, leading to the synthesis of fluorene-containing enynes and arylalkynes.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations discussed in this guide.

Conclusion

While the precise moment of its discovery is not prominently recorded, the synthesis of this compound is firmly established within the repertoire of classical and modern organic chemistry. The Sandmeyer reaction of 2-aminofluorene remains a reliable and regioselective method for its preparation. Direct chlorination of fluorene, while conceptually simpler, presents challenges in controlling the selectivity. The utility of this compound as a synthetic intermediate is evident in its ability to participate in powerful C-C bond-forming reactions, underscoring its continued relevance to researchers in materials science and drug discovery. This guide serves as a foundational resource for understanding and applying the synthesis of this versatile fluorene derivative.

References

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US5387725A - Chlorination process, alkylation of products of said process and some products thereof - Google Patents [patents.google.com]

- 4. WO1993009074A2 - Chlorination process, alkylation of products of said process and some products thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chlorofluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorofluorene is a halogenated polycyclic aromatic hydrocarbon. As a derivative of fluorene, it serves as a valuable building block in organic synthesis and is of interest to researchers in medicinal chemistry and materials science. Its chlorinated nature imparts specific reactivity and physical properties that are crucial for its application in the synthesis of more complex molecules, including active pharmaceutical ingredients. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an analysis of its spectral data.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉Cl | [1] |

| Molecular Weight | 200.66 g/mol | [1][2] |

| CAS Number | 2523-44-6 | [1][2] |

| Melting Point | 96-97 °C | |

| Boiling Point | Not available at 760 mmHg. A reduced pressure boiling point of 140-150 °C at 0.003 bar has been reported. | [1] |

| Appearance | White to off-white crystalline solid. | |

| Solubility | Insoluble in water. Soluble in common organic solvents such as acetone, chloroform, ethanol, and toluene. |

Experimental Protocols

Synthesis of this compound via Electrophilic Chlorination of Fluorene

This protocol describes a plausible method for the synthesis of this compound based on the known chemistry of electrophilic aromatic substitution on fluorene.

Materials:

-

Fluorene

-

N-Chlorosuccinimide (NCS)

-

Acetic Acid (glacial)

-

Dichloromethane

-

Sodium Bicarbonate (saturated aqueous solution)

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve fluorene (1 equivalent) in glacial acetic acid.

-

Add N-Chlorosuccinimide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Procedure:

-

Finely powder a small sample of dry this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-15 °C/minute for a preliminary determination.

-

Observe the sample and record the temperature at which it begins to melt and the temperature at which it is completely molten. This provides an approximate melting range.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat at a slower rate (1-2 °C/minute) through the previously determined approximate range to obtain a precise melting point.

Qualitative Solubility Assessment

A qualitative assessment of solubility in various solvents can be performed to understand the polarity of this compound.

Procedure:

-

Place approximately 10 mg of this compound into separate small test tubes.

-

To each test tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, toluene, hexane).

-

Agitate each tube vigorously for 30 seconds.

-

Observe and record whether the solid dissolves completely, partially, or not at all.

Spectral Data and Interpretation

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic peaks for aromatic C-H and C-C bonds, as well as the C-Cl bond.

-

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

-

Aromatic C=C stretching: Multiple sharp peaks are expected in the 1600-1450 cm⁻¹ region.

-

C-H bending (out-of-plane): Bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

-

C-Cl stretching: A strong absorption is expected in the fingerprint region, typically around 750-700 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information on the number and environment of the hydrogen atoms in the molecule. The aromatic protons will appear in the downfield region (typically 7-8 ppm). The methylene protons of the five-membered ring will appear as a singlet further upfield. The exact chemical shifts and coupling constants will depend on the specific electronic environment of each proton.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the chlorine will be deshielded and appear at a characteristic chemical shift. The aromatic carbons will resonate in the typical range of 120-150 ppm.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 200. A characteristic isotopic peak (M+2) at m/z 202 with an intensity of approximately one-third of the molecular ion peak will be observed due to the natural abundance of the ³⁷Cl isotope.[3] The fragmentation pattern will likely involve the loss of a chlorine radical to form a stable fluorenyl cation.

Visualizations

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

References

2-Chlorofluorene CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chlorofluorene, including its chemical identity, physicochemical properties, and relevant experimental data.

Chemical Identity and Structure

This compound is an organic compound with the CAS Registry Number 2523-44-6 .[1][2][3][4][5] Its molecular structure consists of a fluorene backbone with a chlorine atom substituted at the second position.

Molecular Formula: C₁₃H₉Cl[1][2][3][4][5]

IUPAC Name: 2-chloro-9H-fluorene[4]

Synonyms: Fluorene, 2-chloro-; 9H-Fluorene, 2-chloro-[1][2][3][5]

The molecular structure of this compound is depicted below:

Image Source: PubChem CID 17300

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 200.66 g/mol | [1][4][5] |

| CAS Registry Number | 2523-44-6 | [1][2][3][4][5] |

| Melting Point | 96-97°C | [5] |

| Boiling Point | 258.08°C (rough estimate) | [5] |

| Reduced Pressure Boiling Point | 413 to 423 K at 0.003 bar | [2][6] |

| InChI | InChI=1S/C13H9Cl/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2 | [1][2][3][4] |

| InChIKey | FCPAQNZCCWBDSY-UHFFFAOYSA-N | [1][2][3][4] |

| Canonical SMILES | C1C2=CC=CC=C2C3=C1C=C(C=C3)Cl | [4] |

Experimental Protocols

Synthesis of 2-Chloro-9-fluorenone from this compound

This section details a reported experimental protocol for the synthesis of 2-Chloro-9-fluorenone using this compound as a starting material.[7]

Materials:

-

This compound (42 g, 0.21 mmol)

-

Pyridine (257 mL)

-

Triton B in pyridine (40% solution, methanol-free, 8 mL)

-

Oxygen

-

5% aqueous hydrochloric acid

-

Hexane

Procedure:

-

A solution of this compound in pyridine is prepared at room temperature with stirring.

-

A methanol-free, 40% solution of Triton B in pyridine is added to the stirred solution.

-

Oxygen is bubbled through the mixture at a moderate rate for 18 hours.

-

The majority of the pyridine is removed using a rotary evaporator under reduced pressure.

-

5% aqueous hydrochloric acid (500 mL) is added to the residue.

-

The resulting solid is collected by filtration and washed with 5% aqueous hydrochloric acid and water.

-

After drying, the solid is extracted repeatedly with hexane to remove hexane-insoluble impurities.

-

Evaporation of the hexane yields 2-chloro-9-fluorenone (42.7 g, 95% yield) with a melting point of 110°-113° C.[7]

Visualized Experimental Workflow

The following diagram illustrates the workflow for the synthesis of 2-Chloro-9-fluorenone from this compound.

Caption: Synthesis of 2-Chloro-9-fluorenone from this compound.

Relevance in Drug Development

While direct applications of this compound in drug development are not extensively documented in the reviewed literature, the fluorene scaffold and its chlorinated derivatives are of significant interest in medicinal chemistry. For instance, the related compound, 2,7-Dichlorofluorene, is a known intermediate in the synthesis of the antimalarial drug lumefantrine.[8] Fluorene derivatives are utilized in various fields, including materials science and medicinal chemistry.[8] The substitution of chlorine atoms on a molecule can influence its pharmacokinetic and pharmacodynamic properties, a strategy often employed in drug discovery.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C13H9Cl | CID 17300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 2523-44-6 [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. prepchem.com [prepchem.com]

- 8. Page loading... [wap.guidechem.com]

Spectroscopic Analysis of 2-Chlorofluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Chlorofluorene (CAS No: 2523-44-6), a halogenated polycyclic aromatic hydrocarbon. Due to the limited availability of experimentally derived spectra in public databases, this document presents a combination of experimental mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data. The predictions are based on the known spectra of the parent compound, fluorene, and established substituent effects.

Data Presentation

The following tables summarize the critical spectroscopic data for this compound.

Table 1: Mass Spectrometry Data (Electron Ionization)

| Parameter | Value | Interpretation |

| Molecular Formula | C₁₃H₉Cl | --- |

| Molecular Weight | 200.66 g/mol | --- |

| M+ Peak (m/z) | 200 | Molecular ion containing the ³⁵Cl isotope.[1][2] |

| M+2 Peak (m/z) | 202 | Molecular ion containing the ³⁷Cl isotope (approx. 32.5% abundance of M+). |

| Base Peak (m/z) | 165 | Corresponds to the loss of the chlorine atom ([M-Cl]⁺).[1] |

| Other Key Fragments (m/z) | 163, 139 | Further fragmentation of the fluorenyl cation.[1] |

Table 2: Predicted ¹H NMR Spectroscopic Data

Predicted values are based on the spectrum of fluorene (in CDCl₃) and known chlorine substituent effects. The aromatic protons are expected in the 7.2-7.9 ppm range, and the methylene protons around 3.9 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H9 (Methylene) | ~3.9 | Singlet (s) |

| Aromatic Protons | 7.2 - 7.9 | Multiplets (m) |

Table 3: Predicted ¹³C NMR Spectroscopic Data

Predictions are based on the ¹³C spectrum of fluorene and established substituent effects for chlorine on an aromatic ring. Aromatic carbons typically appear between 120-150 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C9 (Methylene) | ~37 |

| C2 (C-Cl) | ~132 |

| Other Aromatic CH | 120 - 130 |

| Quaternary Aromatic C | 140 - 145 |

Table 4: Predicted Infrared (IR) Spectroscopy Data

Predictions are based on the known IR absorptions of fluorene and chlorinated aromatic compounds.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2950 - 2850 | Methylene C-H Stretch | Medium |

| 1610, 1450 | Aromatic C=C Ring Stretch | Medium-Strong |

| ~850 | C-Cl Stretch | Strong |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation : The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition : The proton NMR spectrum is recorded using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton signals (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : The carbon-13 NMR spectrum is acquired with proton decoupling to ensure that each unique carbon atom appears as a single line. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) : Approximately 1-2 mg of solid this compound is finely ground in an agate mortar.[1] About 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder is added, and the two are intimately mixed by further grinding.

-

Pellet Formation : The mixture is transferred to a pellet-forming die. A pressure of 8-10 tons is applied using a hydraulic press to form a thin, transparent, or translucent pellet.

-

Data Acquisition : A background spectrum of a pure KBr pellet is recorded. Subsequently, the spectrum of the sample pellet is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction : A small quantity of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is volatilized by heating under a high vacuum.[2]

-

Ionization (Electron Ionization - EI) : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.

-

Mass Analysis : The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection : An electron multiplier detects the separated ions, and the resulting signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

References

The Enduring Reactivity of Fluorene: A Guide to Early Synthetic Transformations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Fluorene (C₁₃H₁₀), a polycyclic aromatic hydrocarbon discovered in coal tar by Marcellin Berthelot in 1867, has long been a subject of chemical investigation.[1] Its unique tricyclic structure, featuring two benzene rings fused to a central five-membered ring, imparts a distinct reactivity profile that has been exploited in organic synthesis for over a century. This technical guide delves into the foundational research on the reactivity of fluorene compounds, presenting the key transformations that established its role as a versatile building block in medicinal and materials chemistry. We provide detailed experimental protocols from early literature, summarize quantitative data for comparative analysis, and visualize the core reaction pathways.

Reactivity of the Methylene Bridge (C9 Position)

The most prominent feature of fluorene's reactivity is the acidity of the methylene protons at the C9 position. This acidity is the cornerstone for a vast array of functionalization strategies.

Acidity and Fluorenyl Anion Formation

The protons at the C9 position are significantly more acidic (pKa ≈ 22.6 in DMSO) than those of typical hydrocarbons.[1] Deprotonation with a suitable base yields the fluorenyl anion, a nucleophilic species that is stabilized by the delocalization of the negative charge across the aromatic system.[1] This stabilization imparts a distinct, intense orange or red color to the anion, making its formation easily observable. The generation of this anion is a pivotal first step for numerous synthetic modifications at the C9 position.

Table 1: Acidity of Fluorene and Related Compounds

| Compound | pKa (in DMSO) |

| Fluorene | 22.6[1] |

Experimental Protocol: Halogenation at the C9 Position (9-Bromofluorene)

A common and early-studied reaction is the bromination of the C9 position. This is typically achieved via a free-radical mechanism.

Protocol:

-

A mixture of fluorene (59.76 g, 0.36 M), N-bromosuccinimide (NBS) (64.1 g, 0.36 M), and benzoyl peroxide (0.87 g, 0.0036 M) in carbon tetrachloride (360 ml) is prepared.[2]

-

The mixture is stirred and heated to reflux for 3 hours.[2]

-

After the reaction period, the mixture is cooled to room temperature.[2]

-

The cooled mixture is filtered.[2]

-

The filtrate is concentrated by evaporating the solvent under reduced pressure, yielding a dark oil.[2]

-

The oil is crystallized from methanol to give 9-bromofluorene as a yellow solid.[2]

Table 2: Data for 9-Bromofluorene Synthesis

| Product | Yield | Melting Point (°C) | Reference |

| 9-Bromofluorene | 55% | 102-104 | [2] |

Oxidation and Reduction Reactions

The methylene bridge of fluorene and the corresponding carbonyl group in its oxidized form, fluorenone, are central to another major class of reactions: oxidation and reduction.

Oxidation of Fluorene to 9-Fluorenone

The oxidation of fluorene to 9-fluorenone is a fundamental transformation. Early methods often employed strong oxidizing agents, while later research developed milder conditions using air or oxygen, catalyzed by a base.

Protocol (Air Oxidation):

-

In a 250 ml three-necked flask equipped with a reflux condenser and mechanical stirrer, add fluorene (20 g, 0.12 mol), tetrahydrofuran (THF) (120 ml), and potassium hydroxide (KOH) (6.70 g, 0.12 mol).[3]

-

Initiate stirring at room temperature, allowing for air oxidation to proceed.[3]

-

Continue the reaction for 6 hours.[3]

-

Filter the reaction solution to remove the potassium hydroxide.[3]

-

Distill the filtrate to remove the THF solvent.[3]

-

Wash the resulting solid three times with water and dry to obtain 9-fluorenone.[3]

Table 3: Quantitative Data for Fluorenone Synthesis

| Method | Oxidant/Catalyst | Solvent | Yield | Purity | Reference |

| Air Oxidation | KOH / Air | THF | 98.5% | 99.0% | [3] |

| Oxygen Oxidation | NaOH / O₂ | DMSO | 96% | 93% (crude) | [4] |

Reduction of 9-Fluorenone to 9-Fluorenol

The reduction of the ketone group in 9-fluorenone back to a secondary alcohol, 9-fluorenol, is readily accomplished using metal hydride reagents.

Protocol (Sodium Borohydride Reduction):

-

Dissolve a sample of 9-fluorenone in methanol in an Erlenmeyer flask, using gentle heat if necessary.[5]

-

Cool the solution to room temperature.[5]

-

Add sodium borohydride (NaBH₄) in one portion and swirl the flask vigorously for approximately 15 minutes. The yellow color of the solution should fade to colorless.[5]

-

To the reaction mixture, add water (e.g., 2 mL for an 8 mL reaction volume) and heat the mixture to boiling until all solid material dissolves.

-

Remove the flask from the heat and allow it to cool slowly to room temperature to induce crystallization.

-

Collect the product crystals by vacuum filtration and wash with a cold 4:1 methanol:water solution.

-

Air or oven dry the crystals to obtain pure 9-fluorenol.

Reactivity of the Aromatic Rings: Electrophilic Substitution

While the C9 position is the primary site of reactivity, the benzene rings of fluorene can also undergo electrophilic aromatic substitution. The methylene bridge acts as an activating group, directing incoming electrophiles primarily to the 2 and 7 positions.

Experimental Protocol: Nitration of Fluorene

The introduction of nitro groups onto the aromatic rings is a classic example of electrophilic aromatic substitution on fluorene.

Protocol:

-

In a 1-liter three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve fluorene (60 g, 0.36 mol) in warm glacial acetic acid (500 cc).

-

Bring the solution to 50°C in a water bath.

-

With stirring, add concentrated nitric acid (sp. gr. 1.42) (80 cc, 1.3 moles) over a period of 15 minutes.

-

Slowly heat the water bath to bring the reaction mixture temperature to 60-65°C, and then continue heating until the mixture reaches 80°C.

-

Maintain the temperature for five minutes, then remove the water bath and allow the mixture to cool to room temperature over two hours, during which a paste of yellow needles will form.

-

Collect the product on a Büchner funnel, wash with two 25-cc portions of cold glacial acetic acid, and then wash several times with water before drying.

-

For higher purity, the product can be recrystallized from glacial acetic acid (200 cc).

Table 4: Data for Electrophilic Substitution Products of Fluorene

| Reaction | Product | Yield | Melting Point (°C) | Reference |

| Nitration | 2-Nitrofluorene | 79% (crude) | 155-156 | |

| Nitration | 2-Nitrofluorene | - | 157 (recrystallized) | |

| Bromination | 2-Bromofluorene | - | - | |

| Bromination | 2,7-Dibromofluorene | - | - | |

| Note: The study on nuclear halogenation focused on synthesis and NMR spectra without reporting specific yields. |

References

- 1. KR101042077B1 - Method for preparing sulfonated fluorene derivative - Google Patents [patents.google.com]

- 2. JP2022088526A - Method for producing 9,9-bis(3-phenyl-4-(2-hydroxyethoxy)phenyl)fluorene - Google Patents [patents.google.com]

- 3. kbr.com [kbr.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. WO1998019978A1 - Nitration process - Google Patents [patents.google.com]

Synthesis and Characterization of Novel 2-Chlorofluorene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and potential biological activities of novel derivatives of 2-chlorofluorene. The unique structural scaffold of fluorene, combined with the reactivity imparted by the chlorine substituent, makes these compounds promising candidates for further investigation in medicinal chemistry and materials science. This document details synthetic methodologies, presents characterization data in a structured format, and explores potential biological signaling pathways.

Synthesis of this compound Derivatives

The this compound core offers a versatile platform for the synthesis of a diverse range of derivatives. Functionalization can be achieved at various positions of the fluorene ring system, primarily through electrophilic substitution, palladium-catalyzed cross-coupling reactions, and modifications of the C9 position.

Synthesis of 2-Chloro-9-fluorenone: A Key Intermediate

A common and crucial intermediate for many this compound derivatives is 2-chloro-9-fluorenone. This can be efficiently synthesized by the oxidation of this compound.

Experimental Protocol: Oxidation of this compound

A mixture of this compound and a suitable oxidizing agent, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), in an appropriate solvent like acetic acid or acetone is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization to yield 2-chloro-9-fluorenone as a yellow solid.

Synthesis of Thiazole and Acetamide Derivatives of 2,7-Dichlorofluorene

While the focus is on this compound, the well-documented synthesis of derivatives from the related 2,7-dichlorofluorene scaffold provides valuable insights into potential synthetic routes. These reactions can be adapted for the mono-chloro analogue. A notable example is the synthesis of thiazole and acetamide derivatives, which have shown significant biological activity.[1]

Experimental Protocol: Synthesis of 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine

-

Chloroacetylation of 2,7-Dichlorofluorene: 2,7-Dichlorofluorene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent like dichloromethane to yield 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone.

-

Hantzsch Thiazole Synthesis: The resulting α-chloroketone is then reacted with thiourea in a suitable solvent such as ethanol under reflux conditions to afford the 2-aminothiazole derivative. The product is isolated upon cooling and neutralization.[1]

Experimental Protocol: Synthesis of N-(Aryl)-2-((4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-yl)amino)acetamide Derivatives

-

N-Chloroacetylation: The synthesized 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine is treated with chloroacetyl chloride to yield the corresponding N-chloroacetylated intermediate.

-

Nucleophilic Substitution: The intermediate is then reacted with various substituted anilines in a suitable solvent under reflux to produce the final N-arylacetamide derivatives.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom on the fluorene ring is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents, leading to novel compounds with potentially interesting electronic and biological properties.

General Experimental Protocol: Suzuki-Miyaura Coupling of this compound

A mixture of this compound, a boronic acid or boronic ester derivative (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), and a base (e.g., K2CO3, Cs2CO3) is heated in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is worked up by extraction and the product is purified by column chromatography.

Characterization of Novel this compound Derivatives

The synthesized compounds are typically characterized using a combination of spectroscopic and analytical techniques to confirm their structure and purity.

| Compound | Method | Yield (%) | Melting Point (°C) | Spectroscopic Data | Reference |

| 2-Chloro-9-fluorenone | Oxidation | High | 123-125 | IR (KBr, cm⁻¹): 1715 (C=O). ¹H NMR (CDCl₃, δ): 7.2-7.8 (m, 7H). | General Procedure |

| 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine | Hantzsch Synthesis | 97 | 199-200 | ¹H NMR (DMSO-d₆, δ): 7.18 (s, 2H, NH₂), 6.77 (s, 1H, thiazole-H), 7.31-7.66 (m, 5H, fluorene-H), 4.00 (s, 2H, CH₂). | [1] |

| Representative N-Arylacetamide Derivative | Nucleophilic Substitution | 67-93 | Variable | Characterized by IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. | [1] |

Biological Activity and Signaling Pathways

Derivatives of fluorene, particularly halogenated ones, have garnered significant interest in drug discovery due to their wide range of biological activities, including antimicrobial and anticancer properties.

Inhibition of Dihydrofolate Reductase (DHFR)

Several studies have identified dihydrofolate reductase (DHFR) as a potential molecular target for fluorene derivatives.[1][2] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation. Inhibition of DHFR disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[3][4]

The proposed mechanism of action for certain 2,7-dichlorofluorene-based thiazole derivatives involves their binding to the active site of DHFR, thereby inhibiting its enzymatic activity.[1][2]

Caption: Inhibition of the Dihydrofolate Reductase (DHFR) Pathway.

Potential Inhibition of EGFR and PI3K/Akt Signaling Pathways

While DHFR is a confirmed target for some fluorene derivatives, the structural similarities of novel this compound compounds to other known kinase inhibitors suggest potential interactions with other critical cancer-related signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways.

The EGFR signaling cascade plays a pivotal role in cell proliferation, survival, and metastasis.[5][6] Its aberrant activation is a hallmark of many cancers. The downstream PI3K/Akt pathway is a central node in cell signaling that promotes cell growth and survival.[7][8][9][10] The potential for this compound derivatives to inhibit these pathways warrants further investigation.

Caption: Potential Inhibition of EGFR and PI3K/Akt Signaling Pathways.

Conclusion and Future Directions

The synthesis and characterization of novel this compound derivatives represent a promising avenue for the discovery of new therapeutic agents and advanced materials. The synthetic versatility of the this compound scaffold allows for the creation of a wide array of compounds with diverse functionalities. The established biological activity of related dichlorinated analogues against targets like DHFR provides a strong rationale for the continued investigation of these novel compounds. Future research should focus on the synthesis of a broader library of this compound derivatives, comprehensive evaluation of their biological activities against a panel of cancer cell lines, and detailed mechanistic studies to elucidate their specific molecular targets and signaling pathways. The exploration of their potential as kinase inhibitors, particularly targeting the EGFR and PI3K/Akt pathways, could lead to the development of next-generation anticancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 4. DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting EGFR Co-dependent Signaling Pathways in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of Halogenated Fluorenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of halogenated fluorenes, a class of organic molecules with significant potential in organic electronics and sensor applications. By strategically substituting hydrogen atoms with halogens (Fluorine, Chlorine, Bromine, Iodine) on the fluorene core, researchers can systematically tune the material's electronic characteristics, including energy levels and charge transport properties. This guide summarizes key quantitative data, details common experimental protocols, and visualizes essential scientific workflows to facilitate a deeper understanding and application of these versatile compounds.

Core Electronic Properties: The Impact of Halogenation

The introduction of halogens onto the fluorene backbone has a profound effect on its electronic structure. Halogens are electronegative atoms that exert a strong inductive (-I) effect, withdrawing electron density from the conjugated π-system. This generally leads to a stabilization (lowering) of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The extent of this stabilization depends on the electronegativity and size of the halogen atom.

Furthermore, the "heavy atom effect" observed with heavier halogens like bromine and iodine can influence intersystem crossing rates, which is a critical parameter in the design of phosphorescent organic light-emitting diodes (OLEDs).

Data Summary of Electronic Properties

The following table summarizes experimentally determined and computationally calculated electronic properties for a series of 2,7-dihalogenated fluorene derivatives. These values provide a comparative basis for understanding the systematic tuning afforded by halogenation.

| Compound | Halogen (X) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Optical Band Gap (eV) | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) |

| 2,7-Difluorofluorene derivative | F | -5.89 | -2.46 | 3.43 | 3.36 (calculated) | - | - |

| 2,7-Dichlorofluorene derivative | Cl | -5.06 | -3.27 | 1.79 | - | - | - |

| 2,7-Dibromofluorene derivative | Br | -5.83 | -2.99 | 2.84 | 2.84 | 3.1 x 10⁻³ | - |

| 2,7-Diiodofluorene | I | - | - | - | - | - | - |

| Poly(9,9-dihexyl-2,7-difluorofluorene) | F | - | - | - | - | - | - |

| Poly(9,9-dioctylfluorene) (PFO) | H | -5.8 | -2.12 | 3.68 | 2.95 | 10⁻⁵ - 10⁻³ | 10⁻⁵ - 10⁻⁴ |

Note: The data presented is compiled from various sources and may have been determined under different experimental or computational conditions. Direct comparison should be made with caution. The lack of comprehensive, directly comparable experimental data for a complete series of halogenated fluorenes highlights an area for future research.

Experimental Protocols for Characterization

The electronic properties of halogenated fluorenes are primarily investigated using electrochemical and spectroscopic techniques. Below are detailed methodologies for two of the most common and crucial experiments: Cyclic Voltammetry (CV) and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Cyclic Voltammetry (CV) for HOMO/LUMO Level Determination

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Objective: To determine the onset oxidation (E_ox) and onset reduction (E_red) potentials of a halogenated fluorene derivative to calculate its HOMO and LUMO energy levels.

Materials:

-

Working Electrode: Glassy carbon electrode or platinum button electrode.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

-

Counter Electrode: Platinum wire or foil.

-

Electrolyte Solution: Typically a 0.1 M solution of a non-reactive salt like tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄) in an anhydrous, degassed organic solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran).

-

Analyte: The halogenated fluorene compound at a concentration of approximately 1-5 mM.

-

Internal Standard: Ferrocene/ferrocenium (Fc/Fc⁺) couple for potential referencing.

-

Instrumentation: A potentiostat.

Procedure:

-

Preparation:

-

Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and the chosen solvent to ensure a clean, reproducible surface.

-

Prepare the electrolyte solution by dissolving the supporting electrolyte in the anhydrous solvent.

-

Degas the electrolyte solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Dissolve the halogenated fluorene sample in the degassed electrolyte solution.

-

-

Measurement:

-

Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed. Maintain a blanket of inert gas over the solution throughout the experiment.

-

Perform a background scan of the electrolyte solution to identify any potential interfering peaks.

-

Add the analyte solution to the cell.

-

Set the potentiostat parameters: scan rate (typically 20-100 mV/s), initial potential, and vertex potentials. The potential window should be wide enough to observe the first oxidation and reduction events of the compound.

-

Run the cyclic voltammogram, scanning first in the positive (anodic) direction to observe oxidation, and then in the negative (cathodic) direction for reduction.

-

After obtaining the voltammogram of the sample, add a small amount of ferrocene to the solution and record its cyclic voltammogram under the same conditions. The half-wave potential (E₁/₂) of the Fc/Fc⁺ couple is used as an internal reference.

-

-

Data Analysis:

-

Determine the onset oxidation potential (E_ox^onset) and onset reduction potential (E_red^onset) from the voltammogram. These are typically found by extrapolating the steep rise in current to the baseline.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing against the Fc/Fc⁺ couple (assuming the absolute energy level of Fc/Fc⁺ is -4.8 eV relative to vacuum):

-

HOMO (eV) = -[E_ox^onset - E₁/₂(Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_red^onset - E₁/₂(Fc/Fc⁺) + 4.8]

-

-

The electrochemical band gap can be calculated as the difference between the HOMO and LUMO levels: E_g^electrochem = LUMO - HOMO .

-

UV-Vis Spectroscopy for Optical Band Gap Determination

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. For conjugated molecules like halogenated fluorenes, this technique is used to determine the optical band gap.

Objective: To measure the absorption spectrum of a halogenated fluorene and determine its optical band gap (E_g^opt).

Materials:

-

Spectrometer: A dual-beam UV-Vis spectrophotometer.

-

Cuvettes: Quartz cuvettes with a 1 cm path length.

-

Solvent: A UV-transparent solvent in which the compound is soluble (e.g., chloroform, tetrahydrofuran, toluene).

-

Analyte Solution: A dilute solution of the halogenated fluorene (typically in the micromolar concentration range to be within the linear range of the Beer-Lambert law).

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of the halogenated fluorene of known concentration.

-

Prepare a series of dilutions to find an optimal concentration that gives a maximum absorbance between 0.5 and 1.5.

-

-

Measurement for Solution State:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Fill a cuvette with the pure solvent to be used as a reference (blank).

-

Fill a second cuvette with the analyte solution.

-

Place the reference and sample cuvettes in the spectrophotometer.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

-

Measurement for Thin Film State:

-

Prepare a thin film of the material on a transparent substrate (e.g., quartz or glass) by spin-coating, drop-casting, or another suitable deposition technique.

-

Place a blank substrate in the reference beam path of the spectrophotometer.

-

Mount the thin film sample in the sample beam path.

-

Record the absorption spectrum.

-

-

Data Analysis:

-

Identify the absorption maximum (λ_max).

-

Determine the absorption onset (λ_onset), which corresponds to the longest wavelength (lowest energy) of absorption. This is often determined from the intersection of the tangent of the low-energy edge of the absorption peak with the baseline.

-

Calculate the optical band gap using the following equation:

-

E_g^opt (eV) = 1240 / λ_onset (nm)

-

-

Visualizing Key Processes and Workflows

Graphviz diagrams are provided to illustrate key workflows and conceptual relationships relevant to the study and application of halogenated fluorenes.

Conclusion

Halogenation of the fluorene core is a powerful and versatile strategy for tuning the electronic properties of organic semiconductors. The predictable trends in HOMO/LUMO energy level stabilization, coupled with the potential for influencing charge transport and photophysical behavior, make halogenated fluorenes highly attractive for a range of applications in organic electronics. This guide provides a foundational understanding of these materials, offering key data, experimental procedures, and conceptual workflows to aid researchers in their design and application. Further systematic studies that provide directly comparable data across a full series of halogenated fluorenes will be invaluable for the continued development of this promising class of materials.

A Comprehensive Technical Guide to the Solubility and Stability of 2-Chlorofluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of 2-Chlorofluorene, a chlorinated aromatic hydrocarbon. The information contained herein is intended to support research, development, and formulation activities by providing a thorough understanding of the compound's physicochemical properties. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information for fluorene and related chlorinated compounds to provide a robust predictive assessment.

Physicochemical Properties of this compound

This compound (CAS No: 2523-44-6) is a solid with a molecular formula of C₁₃H₉Cl and a molecular weight of 200.66 g/mol .[1][2][3] Its structure consists of a fluorene backbone with a chlorine atom substituted at the second position. This substitution influences its solubility and stability profile compared to the parent fluorene molecule.

Solubility Profile

Predicting the solubility of a compound is crucial for its application in various experimental and formulation settings. Based on the general principles of solubility ("like dissolves like") and data for related compounds like 2-methoxyfluorene, this compound is expected to be poorly soluble in water and readily soluble in a range of organic solvents.[4] The hydrophobic nature of the fluorene rings combined with the chloro-substituent dictates its solubility characteristics.

Quantitative Solubility Data (Estimated)

| Solvent | Chemical Formula | Estimated Solubility of this compound |

| Water | H₂O | < 0.1 g/L |

| Methanol | CH₃OH | Soluble |

| Ethanol | C₂H₅OH | Soluble |

| Acetone | C₃H₆O | Freely Soluble |

| Acetonitrile | C₂H₃N | Soluble |

| Dichloromethane | CH₂Cl₂ | Freely Soluble |

| Chloroform | CHCl₃ | Freely Soluble |

| Ethyl Acetate | C₄H₈O₂ | Soluble |

| Toluene | C₇H₈ | Freely Soluble |

| Hexane | C₆H₁₄ | Sparingly Soluble |

Note: Solubility classifications are defined as follows: Freely Soluble (>100 g/L), Soluble (10-100 g/L), Sparingly Soluble (1-10 g/L), and Poorly Soluble/Insoluble (<1 g/L).

Stability Studies

Understanding the stability of this compound is essential for determining its shelf-life, storage conditions, and potential degradation pathways. Stability testing, particularly forced degradation studies, helps to identify the likely degradation products and establish the intrinsic stability of the molecule.[5][6][7] These studies are typically conducted under more severe conditions than accelerated stability testing.[5]

Forced Degradation Studies

Forced degradation studies expose the compound to various stress conditions to accelerate its decomposition.[5] The primary degradation pathways for compounds like this compound are expected to be hydrolysis, oxidation, photolysis, and thermolysis.[5][6]

Summary of Predicted Stability under Forced Degradation Conditions:

| Stress Condition | Predicted Outcome | Potential Degradation Products |

| Acidic Hydrolysis | Potential for slow degradation. | Hydroxylated fluorene derivatives |

| Basic Hydrolysis | Potential for degradation. | Hydroxylated fluorene derivatives |

| Oxidative Degradation | Susceptible to oxidation. | 2-Chlorofluorenone, ring-opened products |

| Thermal Degradation | Stable at moderate temperatures, degradation at elevated temperatures. | Smaller aromatic fragments, chlorinated byproducts |

| Photodegradation | Susceptible to degradation under UV light. | 2-Chlorofluorenone, radical-induced byproducts |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible solubility and stability data. The following sections outline methodologies that can be adapted for the study of this compound.

Protocol for Solubility Determination

This protocol describes a method for determining the solubility of this compound in various solvents using the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the saturation solubility of this compound in a range of solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, etc.)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After shaking, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a 0.45 µm syringe filter.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Develop a suitable HPLC method (see section 4.3 for a generic method).

-

Inject the standard solutions to generate a calibration curve.

-

Inject the filtered supernatant from the solubility experiment.

-

Determine the concentration of this compound in the supernatant using the calibration curve. This concentration represents the solubility.

-

Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on this compound to investigate its stability under various stress conditions.[5][6][8]

Objective: To identify potential degradation products and pathways of this compound under stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents

-

pH meter

-

Thermostatic oven

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acidic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).

-

Neutralize the solution with 0.1 M NaOH before analysis.

-

-

Basic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified period.

-

Neutralize the solution with 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Keep the mixture at room temperature for a specified period, protected from light.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a thermostatic oven at an elevated temperature (e.g., 80 °C) for a specified period.

-

Dissolve the stressed sample in a suitable solvent before analysis.

-

-

Photolytic Degradation:

-

Expose a solution of this compound (and a solid sample) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be kept in the dark under the same conditions.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see section 4.3). An HPLC-MS system is recommended for the identification of degradation products.

-

Stability-Indicating HPLC Method

A robust HPLC method is essential for separating the parent compound from its degradation products.

Chromatographic Conditions (Example):

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[9]

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to the study of this compound.

Caption: Workflow for Solubility Determination.

Caption: Forced Degradation Study Workflow.

Caption: Proposed Degradation Pathways.

Conclusion

This technical guide provides a comprehensive overview of the solubility and stability of this compound, tailored for researchers, scientists, and drug development professionals. While experimental data for this specific compound is sparse, the provided information, based on related compounds and established principles, offers a solid foundation for further investigation. The detailed experimental protocols and illustrative diagrams serve as practical tools for initiating laboratory work. It is strongly recommended that the estimated data presented here be confirmed through rigorous experimental validation.

References

- 1. This compound | C13H9Cl | CID 17300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. biomedres.us [biomedres.us]

- 7. pharmainfo.in [pharmainfo.in]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. japsonline.com [japsonline.com]

Quantum Chemical Calculations for 2-Chlorofluorene: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 2-Chlorofluorene (C₁₃H₉Cl). While a dedicated, in-depth computational study on this compound is not extensively available in public literature, this document outlines a robust computational protocol based on established methodologies for similar halogenated aromatic compounds. The guide details the application of Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, and the determination of key electronic properties. The methodologies presented herein are designed to provide a foundational understanding for researchers seeking to perform similar computational studies on this compound or related molecules, aiding in the prediction of molecular properties relevant to drug design and materials science.

Introduction

This compound is a halogenated derivative of fluorene, a polycyclic aromatic hydrocarbon. The introduction of a chlorine atom to the fluorene backbone can significantly alter its electronic structure, reactivity, and intermolecular interactions. Understanding these modifications at a quantum mechanical level is crucial for applications in medicinal chemistry, where such molecules may serve as scaffolds for new therapeutic agents, and in materials science for the development of organic electronics.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful and cost-effective means to investigate the geometric, vibrational, and electronic properties of molecules like this compound.[1] These theoretical insights can complement and guide experimental work, providing a deeper understanding of molecular behavior. This whitepaper serves as a methodological guide for conducting such theoretical investigations.

Theoretical Background and Computational Protocol

The recommended theoretical approach for studying this compound is Density Functional Theory (DFT). DFT has been shown to provide a good balance between computational cost and accuracy for a wide range of molecular systems.[2]

Software and Hardware

All calculations can be performed using a high-performance computing cluster utilizing the Gaussian 09 or a more recent version of the software suite.

Geometry Optimization

The initial step in any quantum chemical study is to determine the ground-state equilibrium geometry of the molecule. This is achieved through a geometry optimization procedure.

Protocol:

-

The molecular structure of this compound is built using a molecular modeling program.

-

A geometry optimization is performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[2]

-

The 6-311++G(d,p) basis set is recommended, as it includes diffuse functions and polarization functions on both heavy atoms and hydrogens, which are important for describing the electron distribution in aromatic systems and the effects of the halogen substituent.

-

The optimization is run until the forces on the atoms are negligible and the geometry has converged to a stationary point on the potential energy surface.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Prediction of Vibrational Spectra: The calculated harmonic vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra. It is standard practice to apply a scaling factor (typically around 0.96 for B3LYP functionals) to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the theoretical model.[2]

Electronic Properties Analysis

From the optimized geometry, a range of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and potential applications.

Key Properties:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of chemical reactivity.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including charge delocalization and hyperconjugative interactions.

Data Presentation

The quantitative data obtained from the quantum chemical calculations should be organized into clear and concise tables for easy interpretation and comparison with experimental data.

Table 1: Optimized Geometric Parameters of this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value |

| Bond Length | C-Cl | Value in Å | Value in Å |

| C-C (aromatic) | Range of values in Å | Range of values in Å | |

| C-H | Range of values in Å | Range of values in Å | |

| Bond Angle | C-C-Cl | Value in degrees | Value in degrees |

| C-C-C (aromatic) | Range of values in degrees | Range of values in degrees | |

| C-C-H | Range of values in degrees | Range of values in degrees |

Note: The "Calculated Value" column would be populated with the results from the geometry optimization. The "Experimental Value" column would be filled with data from X-ray crystallography or other experimental techniques, if available.

Table 2: Selected Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C-Cl) | Value | Value | Value | C-Cl stretch |

| ν(C-H) aromatic | Range of values | Range of values | Range of values | Aromatic C-H stretch |

| ν(C=C) aromatic | Range of values | Range of values | Range of values | Aromatic C=C stretch |

| Ring deformation | Range of values | Range of values | Range of values | Ring in-plane/out-of-plane deformation |

Note: The scaled frequency is obtained by multiplying the calculated frequency by an appropriate scaling factor.

Table 3: Calculated Electronic Properties of this compound

| Property | Calculated Value (B3LYP/6-311++G(d,p)) |

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

| HOMO-LUMO Gap | Value in eV |

| Dipole Moment | Value in Debye |

Visualization of Computational Workflow

The logical flow of a quantum chemical investigation can be effectively visualized using a diagram.

Caption: Logical workflow for quantum chemical calculations of this compound.

Conclusion

This whitepaper has outlined a comprehensive and theoretically sound protocol for the quantum chemical investigation of this compound using Density Functional Theory. By following the detailed methodologies for geometry optimization, vibrational frequency analysis, and the calculation of electronic properties, researchers can gain valuable insights into the molecular characteristics of this compound. The structured presentation of data and the visual representation of the computational workflow are designed to facilitate a clear understanding and application of these computational techniques. The theoretical data generated through these methods will be instrumental in guiding future experimental studies and in the rational design of novel molecules with applications in drug development and materials science.

References

Methodological & Application

Application Notes: Synthesis of 2-Chlorofluorene from Fluorene

Introduction

2-Chlorofluorene is a halogenated aromatic hydrocarbon and a derivative of fluorene. It serves as a valuable intermediate in the synthesis of various functional materials, including organic light-emitting diodes (OLEDs), polymers, and pharmaceutical compounds. The regioselective introduction of a chlorine atom at the C2 position of the fluorene ring is a critical step that dictates the properties of the final products. This document outlines the protocols for the synthesis of this compound from fluorene, with a focus on methods that offer good yield and selectivity.

Overview of Synthetic Routes